Product packaging for alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol(Cat. No.:CAS No. 51728-14-4)

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol

Cat. No.: B13752303
CAS No.: 51728-14-4
M. Wt: 292.3 g/mol
InChI Key: QCBIZOJTQQOZOV-UHFFFAOYSA-N
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Description

Significance of Alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol in Contemporary Chemical Research

The significance of this compound in modern chemical research is primarily linked to its nature as a triarylmethane (TRAM) derivative. TRAMs are a class of compounds with widespread applications in medicinal, synthetic, and industrial chemistry. thaiscience.info The development of efficient and environmentally friendly methods for synthesizing TRAM derivatives is an active area of research. thaiscience.info

A notable advancement in this area is the metal- and solvent-free synthesis of various aniline- and phenol-based triarylmethanes, including this compound, through a Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. This methodology is significant as it offers a convenient, scalable, and highly efficient route to these compounds. nih.gov The study of such synthesis methods contributes to the broader field of green chemistry, which seeks to develop more sustainable chemical processes.

Historical Perspective on Phenolic Compounds and Bisphenol Analogs

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have a long and rich history in chemistry. The simplest of these, phenol (B47542), was first isolated from coal tar in the early 19th century. Cresols, which are methylphenols, are another class of phenolic compounds with a history tied to their use as disinfectants and in the synthesis of dyes and other materials. britannica.com

The history of bisphenols dates back to 1891 with the synthesis of Bisphenol A (BPA). nih.gov Bisphenols are a group of chemicals with two phenol rings connected by a linking group. This structural motif has made them incredibly useful in the polymer industry, particularly in the production of polycarbonate plastics and epoxy resins. The widespread use of BPA and subsequent concerns about its endocrine-disrupting properties have led to extensive research into its analogs, with the aim of finding safer alternatives. This has spurred the synthesis and investigation of a wide array of bisphenol derivatives with varying structures and properties. nih.govplos.org

Structural Relationship of this compound to Bisphenol A and Other Bisphenols

This compound belongs to the family of triphenylmethane (B1682552) compounds, which distinguishes it structurally from many common bisphenols like Bisphenol A (BPA). nih.govnih.gov The core structural difference lies in the central carbon atom. In BPA, the two phenol rings are attached to a propane-2,2-diyl group. In contrast, this compound features a central methane (B114726) carbon atom bonded to two p-hydroxyphenyl groups and one o-cresol (B1677501) group.

This triphenylmethane structure imparts different spatial and electronic characteristics compared to BPA and its closer analogs like Bisphenol S (BPS) and Bisphenol F (BPF). The presence of the third phenolic ring (the o-cresol moiety) adds to the molecule's complexity and potential for different intermolecular interactions.

Below is a table comparing the structural features of this compound, Bisphenol A, and Bisphenol S.

Compound NameChemical FormulaMolar Mass ( g/mol )Core StructureNumber of Phenolic Rings
This compound C19H16O3292.33Triphenylmethane3
Bisphenol A (BPA) C15H16O2228.29Diphenylpropane2
Bisphenol S (BPS) C12H10O4S250.27Diphenylsulfone2

Current Research Landscape and Emerging Trends in the Study of this compound

The current research landscape for this compound appears to be in its early stages, with a primary focus on its synthesis. The development of novel, efficient, and environmentally benign synthetic methods, such as the use of ionic liquids in Friedel-Crafts reactions, is a key trend. nih.gov This aligns with the broader movement in chemistry towards sustainable synthesis.

While the direct applications of this specific compound are not yet widely documented in publicly available research, the broader class of triarylmethane derivatives is being explored for various uses, including as dyes, in photochromic materials, and as building blocks for functional materials. researchgate.netnih.gov Future research on this compound may explore its potential in these areas, as well as its biological properties in comparison to other bisphenol analogs.

Academic Contributions to Understanding the Chemical Compound

A significant academic contribution to the understanding of this compound is a 2021 study that details its synthesis and characterization. This research provides a robust method for obtaining the compound and reports key physical and spectroscopic data. nih.gov

Synthesis and Characterization Data:

PropertyValue
Synthesis Method Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction
Melting Point 182-184 °C
¹H-NMR (400 MHz, DMSO-d6) δ 9.33 (s, 1H), 9.22 (s, 2H), 7.00 (td, J = 8.0, 2.0 Hz, 1H), 6.86–6.64 (m, 11H), 5.61 (s, 1H)

This foundational work provides the basis for further investigation into the properties and potential applications of this compound. The development of reliable synthetic routes is a critical first step in enabling more extensive research into a chemical compound. The broader academic context for this work lies within the extensive research into Friedel-Crafts reactions for the synthesis of complex aromatic compounds. thaiscience.infoijpcbs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O3 B13752303 alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol CAS No. 51728-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51728-14-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2-[bis(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C19H16O3/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19-22H

InChI Key

QCBIZOJTQQOZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Alpha,alpha Bis P Hydroxyphenyl O Cresol

Classical Synthetic Approaches for Alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol and Related Structures

The classical synthesis of this compound and related triarylmethane structures predominantly relies on electrophilic substitution reactions, particularly the acid-catalyzed condensation of phenols with carbonyl compounds. This approach is an extension of the well-known reactions used to produce bisphenol A.

A general and established method for preparing trisphenolic methanes involves the reaction of a phenol (B47542) with an aromatic aldehyde in the presence of an acid catalyst. google.com For instance, the condensation of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with two equivalents of a phenol, such as p-cresol (B1678582), under acidic conditions would yield a tris(hydroxyphenyl)methane structure. The reaction typically proceeds by the protonation of the aldehyde's carbonyl group, which forms a resonance-stabilized carbocation. This electrophile then attacks the electron-rich aromatic rings of the phenol molecules, usually at the positions ortho or para to the hydroxyl group.

Key features of these classical approaches include:

Catalysts: Mineral acids (like HCl) or organic acids (such as p-toluenesulfonic acid) are commonly employed. google.comgoogle.com

Reactants: An excess of the phenol component is often used to drive the reaction towards the trisubstituted product and to serve as a solvent.

Conditions: Reaction temperatures can range from moderate to elevated (e.g., 60°C to 120°C), sometimes under distillation conditions to remove water and shift the equilibrium. google.com

While effective, these methods can sometimes suffer from drawbacks such as low selectivity, the formation of complex product mixtures (isomers and oligomers), and the use of corrosive, difficult-to-recycle acid catalysts. rsc.org

Novel and Green Chemistry Routes in the Synthesis of this compound

In response to the limitations of classical methods, significant research has focused on developing more sustainable and efficient synthetic routes for trisphenols and related triarylmethanes. These "green" approaches emphasize the use of reusable catalysts, environmentally benign solvents, and solvent-free conditions.

Several innovative catalytic systems have been reported:

Heterogeneous Acid Catalysts: Solid acid catalysts are a cornerstone of green synthesis for these compounds. Examples include sulfonated multi-walled carbon nanotubes (SO3H@MWCNTs) and sulfonated reduced graphene oxide (RGO-SO3H). rsc.orgiau.iroiccpress.com These materials provide high catalytic activity for the condensation of phenols with 2,6-bis(hydroxymethyl)phenols, often under solvent-free conditions, with the significant advantage of being easily recoverable and reusable for multiple reaction cycles. rsc.orgoiccpress.com

Tungstosilicic Acid in Water: Tungstosilicic acid has been identified as an efficient and water-tolerant catalyst for synthesizing trisphenols from phenols and 2,6-bis(hydroxymethyl)phenols. thieme-connect.com Conducting the reaction in water as a green solvent represents a major environmental improvement over traditional organic solvents. thieme-connect.com

Recyclable Solvents: The use of trifluoroethanol (TFE) as a recyclable solvent has been developed for the construction of triarylmethane scaffolds. scispace.comresearchgate.net This fluorinated alcohol can promote the reaction and is recoverable post-synthesis.

These green methodologies offer numerous advantages, including high product yields (often up to 94%), shorter reaction times, milder reaction conditions, and a significant reduction in hazardous waste. rsc.orgrsc.org

Catalytic Systems and Reaction Mechanism Investigations in this compound Synthesis

The synthesis of trisphenols like this compound is fundamentally a Friedel-Crafts-type alkylation. The reaction mechanism hinges on the generation of an electrophile from a carbonyl compound or its equivalent, which then undergoes electrophilic aromatic substitution with phenol molecules.

Catalytic Systems: A variety of catalysts have been explored to facilitate this transformation efficiently.

Catalyst SystemReaction TypeConditionsAdvantages
Mineral/Organic Acids (e.g., HCl, PTSA) Condensation of phenols and aldehydesHomogeneous, various temperaturesWell-established, low cost
Sulfonated Carbon Nanotubes (SO3H@MWCNTs) Condensation of phenols and bis(hydroxymethyl)phenolsHeterogeneous, Solvent-freeHigh yield, reusable, short reaction times rsc.orgrsc.org
Sulfonated Reduced Graphene Oxide (RGO-SO3H) Condensation of phenols and bis(hydroxymethyl)phenolsHeterogeneous, Solvent-freeGood to excellent yields, reusable catalyst iau.iroiccpress.com
Tungstosilicic Acid (TSA) Condensation of phenols and bis(hydroxymethyl)phenolsHomogeneous, in water"Green" solvent, high yields, mild conditions thieme-connect.com
Palladium Catalysts Suzuki-Miyaura CouplingMild conditionsBroad substrate scope for triarylmethanes nih.gov
Rhodium Catalysts C-H FunctionalizationMild conditionsEnantioselective synthesis of triarylmethanes acs.orgacs.org

Reaction Mechanism: In a typical acid-catalyzed condensation of a phenol with an aldehyde (e.g., p-hydroxybenzaldehyde), the mechanism proceeds as follows:

Electrophile Generation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

First Electrophilic Substitution: An electron-rich phenol molecule attacks the protonated carbonyl carbon. This is typically directed to the ortho or para position of the attacking phenol. A subsequent dehydration step leads to the formation of a diarylmethanol intermediate.

Carbocation Formation: The hydroxyl group of the diarylmethanol is protonated by the acid and eliminated as a water molecule, generating a resonance-stabilized diarylmethyl carbocation.

Second Electrophilic Substitution: A second phenol molecule attacks the diarylmethyl carbocation, leading to the final triarylmethane product after deprotonation.

Modern approaches, such as palladium-catalyzed cross-coupling reactions, involve different mechanisms like oxidative addition, transmetalation, and reductive elimination. nih.gov

Regioselective and Stereoselective Synthesis of this compound Analogues

Achieving regioselectivity and stereoselectivity in the synthesis of complex triarylmethanes is a significant challenge. Regioselectivity—controlling the specific position of substitution on the aromatic rings—is often dictated by the inherent directing effects of the substituents on the phenol and the steric hindrance around potential reaction sites. For example, using phenols with blocking groups at certain positions can force the electrophilic attack to occur at a desired location.

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is particularly relevant for creating chiral, non-superimposable triarylmethane molecules. While classical Friedel-Crafts reactions typically produce achiral products or racemic mixtures, modern catalytic methods have enabled the asymmetric synthesis of triarylmethane analogues.

A notable advancement is the rhodium-catalyzed enantioselective C–H functionalization of cyclohexadienes with diaryldiazomethanes. acs.orgacs.orgnih.gov This process involves the insertion of a rhodium carbene into a C-H bond of a cyclohexadiene. The resulting diastereomeric mixture can then be oxidized (e.g., using DDQ) to yield the final triarylmethane product with high enantioselectivity. acs.orgnih.gov This method allows for the creation of chiral triarylmethane scaffolds that were previously difficult to access. acs.org

Functionalization and Derivatization Strategies for this compound

The three phenolic hydroxyl groups on this compound serve as versatile handles for further chemical modification. Functionalization and derivatization can be employed to create new molecules with tailored properties for specific applications, such as monomers for advanced polymers or compounds with enhanced physical characteristics.

Synthesis of this compound-Based Monomers for Polymerization

The polyol nature of trisphenols makes them excellent precursors for various monomers used in step-growth polymerization. A key strategy is the conversion of the hydroxyl groups into other reactive functionalities.

One important example is the synthesis of glycidyl (B131873) ethers. By reacting a trisphenol (B3262630), such as the related tris(4-hydroxyphenyl)methane, with epichlorohydrin (B41342) in the presence of a base, a triglycidyl ether monomer can be produced. biosynth.com This molecule, Tris(4-hydroxyphenyl)methane triglycidyl ether (TPGE), is a trifunctional epoxy resin. biosynth.com The three epoxide rings can undergo ring-opening polymerization with curing agents (like amines or anhydrides) to form a highly cross-linked, rigid thermoset polymer network. Such polymers are valued for their high thermal stability, mechanical strength, and chemical resistance.

Derivatization for Enhanced or Modified Properties

Derivatization of the hydroxyl groups can fundamentally alter the physicochemical properties of the parent trisphenol. This can be used to impart new functionalities, such as surface activity or improved solubility.

A patent for derivatives of the related tris(2-hydroxyphenyl)methane describes several modification strategies. google.com One prominent method is alkoxylation , where the phenolic protons are first removed with a base (e.g., potassium hydroxide), and the resulting phenoxide ions are reacted with alkylene oxides like ethylene (B1197577) oxide or propylene (B89431) oxide. google.com This process grafts polyether chains onto the trisphenol core.

Depending on the length and nature of the polyether chains, this derivatization can transform the hydrophobic trisphenol scaffold into:

Surfactants: With appropriate chain lengths, the resulting molecules exhibit amphiphilic properties, making them useful as surfactants.

Thickeners: The modified compounds can be used to increase the viscosity of aqueous solutions, finding applications in formulations requiring rheology control. google.com

Further reactions can be performed on the terminal hydroxyl groups of the polyether chains to introduce other functionalities, such as carboxylates or amines, further tuning the properties of the final derivative. google.com

Advanced Analytical Methodologies and Spectroscopic Characterization of Alpha,alpha Bis P Hydroxyphenyl O Cresol

Chromatographic Techniques for Separation and Purification of Alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol

Chromatography is fundamental for isolating and quantifying this compound from reaction mixtures or environmental matrices. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of triphenylmethane (B1682552) compounds and bisphenols due to their polarity and relatively low volatility. waters.comchromatographyonline.com Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. chromatographyonline.com This setup allows for the effective separation of the target compound from structurally similar impurities.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution by controlling the ionization state of the phenolic hydroxyl groups. waters.comchromatographyonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic rings exhibit strong absorbance in the UV region, or a fluorescence detector for enhanced sensitivity, as many bisphenol-type structures are fluorescent. nih.govosha.govnih.gov For unambiguous identification, HPLC can be coupled with mass spectrometry (LC-MS). rsc.orgsci-hub.ru

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 3.0 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of Methanol/Water or Acetonitrile/Water with 0.1% Formic AcidElutes compounds from the column; acid improves peak shape for phenols. chromatographyonline.com
Flow Rate0.25 - 1.0 mL/minControls retention time and resolution.
DetectionUV/Vis (e.g., 218-280 nm) or Fluorescence (e.g., Ex: 284 nm, Em: 310 nm) osha.govresearchgate.netQuantification and detection of aromatic compounds.
TemperatureAmbient or controlled (e.g., 35 °C)Ensures reproducible retention times.

Gas Chromatography (GC) is another powerful technique for analyzing phenolic compounds, though it presents challenges for larger, polar molecules like this compound. osha.gov Due to the compound's low volatility and the presence of polar hydroxyl groups, direct injection is often not feasible. These polar groups can cause peak tailing and interact undesirably with the stationary phase. chemijournal.com

To overcome these limitations, a derivatization step is typically required prior to GC analysis. google.comresearchgate.net Silylation, for instance, replaces the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. This process increases the compound's volatility and thermal stability while reducing its polarity, resulting in improved chromatographic performance with sharp, symmetrical peaks.

The analysis is commonly performed using a capillary column with a nonpolar or medium-polarity stationary phase, such as 5%-phenyl-95%-methylpolysiloxane. google.com When coupled with a mass spectrometer (GC-MS), this method provides definitive structural information and allows for highly sensitive and selective quantification. cdc.govnih.gov

ParameterTypical ConditionPurpose
DerivatizationSilylation (e.g., with BSTFA)Increases volatility and thermal stability, improves peak shape. coresta.org
ColumnCapillary column (e.g., DB-5, HP-5; 30 m x 0.25 mm)High-resolution separation of derivatized analytes. google.com
Carrier GasHelium or HydrogenTransports sample through the column.
Temperature ProgramInitial temp ~100°C, ramp to ~300°CSeparates compounds based on boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification, MS for identification and selective detection. osha.govnih.gov

Spectroscopic Methods for Elucidating Chemical Behavior and Structure

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and electronic properties of this compound.

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The presence of multiple phenolic rings, which act as chromophores, results in characteristic absorption bands in the ultraviolet region. Structurally related compounds like o-cresol (B1677501) and p-cresol (B1678582) show absorption maxima around 270-280 nm. chemijournal.comresearchgate.net For this compound, a complex spectrum with maxima in this region is expected, reflecting the combined electronic systems of the three aromatic rings. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netresearchgate.net

Fluorescence spectroscopy can offer higher sensitivity and selectivity. Many bisphenol compounds are known to be fluorescent. nih.govmdpi.com Bisphenol A (BPA), for example, exhibits fluorescence that can be enhanced or quenched by its environment. mdpi.comescholarship.org By analogy, this compound is expected to fluoresce upon excitation at an appropriate wavelength, likely near its UV absorption maximum. The emission spectrum would provide a characteristic fingerprint for the molecule.

TechniqueExpected Observation for this compoundBasis of Prediction (Analogous Compounds)
UV-Vis Absorptionλmax ≈ 275-285 nmBased on absorption of o-cresol and p-cresol. researchgate.netnist.gov
FluorescenceExcitation: ~280 nm, Emission: >300 nmBased on fluorescence properties of bisphenol A and bisphenol F. mdpi.comosti.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups within the molecule. The IR spectrum of this compound is dominated by characteristic absorptions corresponding to its key structural features. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic groups. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The presence of the aromatic rings is further confirmed by C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. A strong C-O stretching vibration is also expected around 1200-1250 cm⁻¹. chemicalbook.com

Raman spectroscopy provides complementary information. As a triphenylmethane derivative, characteristic bands related to the vibrations of the central methane (B114726) carbon and the phenyl ring modes would be observable. chemicalbook.comnih.gov

Vibrational ModeExpected IR Frequency (cm⁻¹)Functional Group
O-H Stretch3600 - 3200 (broad)Phenolic Hydroxyl
C-H Stretch (Aromatic)3100 - 3000Aromatic Ring
C-H Stretch (Aliphatic)3000 - 2850Methyl Group
C=C Stretch (Aromatic)~1610, ~1500Aromatic Ring
C-O Stretch (Phenolic)~1230Phenol (B47542) C-O

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the two p-hydroxyphenyl groups are chemically equivalent, leading to a simplified pattern. Their protons would appear as a characteristic AA'BB' system of two doublets. The four protons of the o-cresol ring would show a more complex multiplet pattern. Other expected signals include a singlet for the methyl (CH₃) group, a singlet for the single proton on the central (alpha) carbon, and broad singlets for the three phenolic OH protons, which may exchange with deuterium (B1214612) oxide (D₂O). researchgate.netchemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. This includes signals for the methyl carbon, the central alpha-carbon, and a series of signals in the aromatic region (110-160 ppm) for the carbons of the three phenyl rings, including the quaternary carbons attached to the hydroxyl groups and the central methane carbon. rsc.orgcore.ac.uk

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic OH4.5 - 8.0Broad Singlet (3H)Position is concentration/solvent dependent; exchanges with D₂O.
Aromatic H (p-hydroxyphenyl)6.7 - 7.2Doublet (4H) & Doublet (4H)AA'BB' spin system.
Aromatic H (o-cresol)6.7 - 7.2Multiplet (4H)Complex pattern due to substitution.
Alpha-CH~5.5 - 6.0Singlet (1H)Methine proton.
Methyl CH₃~2.2Singlet (3H)From o-cresol moiety. chemicalbook.com
Carbon TypeExpected Chemical Shift (δ, ppm)Notes
C-OH (Phenolic)150 - 158Deshielded quaternary carbons.
Aromatic C-H & C-C115 - 145Multiple signals for aromatic carbons.
Alpha-C~50 - 60Central sp³ methine carbon.
Methyl C~16 - 22From o-cresol moiety.

Mass Spectrometry Applications for this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), serves as a powerful tool for the analysis of bisphenol compounds and their metabolites. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide the high sensitivity and specificity required for identifying and quantifying these analytes in complex biological and environmental samples. dphen1.comnih.gov

In the analysis of related compounds like Bisphenol A (BPA), negative ion electrospray ionization (ESI) is commonly employed. The deprotonated molecule [M-H]⁻ is typically observed as the parent ion. dphen1.com Subsequent fragmentation in MS/MS experiments provides structural information. For instance, the fragmentation of deprotonated BPA (m/z 227.1083) yields major fragment ions at m/z 212.0840 (corresponding to the loss of a methyl group, CH₃•), m/z 133.0659 (isopropenylphenol ion), and m/z 93.0343 (phenoxide ion). dphen1.com These fragmentation pathways are crucial for the structural confirmation of the analyte.

Metabolites of bisphenols, primarily formed through Phase I (oxidation) and Phase II (conjugation) metabolic pathways, are also readily characterized by mass spectrometry. nih.gov Oxidative metabolites, such as hydroxylated derivatives, can be identified by a mass shift corresponding to the addition of an oxygen atom (+16 Da). dphen1.com Phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, are common and represent the major metabolic route for bisphenols. nih.gov For example, BPA-monoglucuronide (BPA-gluc) is a primary metabolite extensively studied. nih.gov The detection of these metabolites is critical for understanding the biotransformation and toxicokinetics of the parent compound.

Derivatization is often used in GC-MS methods to improve the volatility and thermal stability of phenolic compounds. researchgate.netmdpi.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to convert the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers, which are more amenable to GC analysis. mdpi.comresearchgate.net

The table below summarizes key mass spectrometric data for Bisphenol A and its metabolites, which serves as a model for this compound.

CompoundIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)Reference
Bisphenol A (BPA)ESI (-)227.1083212.0840, 133.0659, 93.0343 dphen1.com
Hydroxylated BPA (BPA+O)ESI (-)243.1030Similar fragmentation to BPA dphen1.com
BPA-monoglucuronide (BPA-gluc)ESI (-)403.1402227.1083 (aglycone) nih.gov
TMS-derivatized BPAEI (+)372 (M⁺)357 ([M-CH₃]⁺) mdpi.com

Electrochemical Techniques for Detection and Quantification

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of phenolic compounds, providing advantages such as high sensitivity, rapid response, portability, and low cost. dphen1.commdpi.com The detection mechanism is based on the electro-oxidation of the phenolic hydroxyl groups present in the structure of this compound. nih.gov

The direct electro-oxidation of bisphenols on conventional bare electrodes can be hindered by the fouling of the electrode surface, caused by the adsorption of oxidation products. dphen1.commdpi.com To overcome this limitation, a wide variety of chemically modified electrodes have been developed. These modifications aim to enhance the electrocatalytic activity towards the analyte, increase the active surface area, and improve the resistance to fouling.

Common modification materials include carbon-based nanomaterials (e.g., multi-walled carbon nanotubes, graphene), metal nanoparticles (e.g., gold, silver), conductive polymers, and enzymes. mdpi.comnih.gov For example, a sensor using a composite of multi-walled carbon nanotubes and gold nanoparticles (MWCNT-AuNP) has been shown to effectively detect BPA. nih.gov The synergistic effect of the high conductivity and surface area of MWCNTs and the catalytic properties of AuNPs leads to a significant enhancement of the electrochemical signal. nih.gov

Various electrochemical techniques are employed for quantification, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.commdpi.com DPV and SWV are particularly favored for quantitative analysis due to their higher sensitivity and better resolution compared to CV. nih.gov The performance of these electrochemical sensors is characterized by their linear detection range and limit of detection (LOD). For instance, a sensor based on a vertically ordered mesoporous silica-nanochannel film (VMSF) on a glassy carbon electrode demonstrated a linear detection range for BPA from 50 nM to 10.0 μM with an LOD of 15 nM. nih.gov

The table below presents a comparison of different electrochemical sensors developed for the detection of Bisphenol A.

Electrode ModificationTechniqueLinear Range (μM)Limit of Detection (LOD) (nM)Reference
MWCNT and AuNP composite on GCEDPV0.01 - 0.74 nih.gov
VMSF on p-GCEDPV0.05 - 10.015 nih.gov
CNT/AuNPs on Screen-Printed Electrode (SPE)CPA (FIA)Up to 205 mdpi.com
Cadmium Porphyrin/AuNPs on SPESWV0.00001 - 100000.0095 mdpi.com
Tyrosinase on PA6/PAH@AuNPsAmperometry0.05 - 2011 mdpi.com

Solid-State Characterization Techniques (e.g., Advanced X-ray Crystallography)

Solid-state characterization techniques are essential for understanding the three-dimensional structure and crystalline packing of a compound, which in turn influence its physical properties such as solubility, melting point, and stability. Advanced X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

For a molecule like this compound, a single-crystal X-ray diffraction study would provide detailed information on:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the preferred spatial arrangement of the p-hydroxyphenyl and o-cresol moieties.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

While specific crystallographic data for this compound is not prominently available in the literature, analysis of related compounds like o-cresol provides insight into the type of data obtained. nih.gov Such studies are fundamental for computational modeling, understanding structure-activity relationships, and for quality control in pharmaceutical and material science applications.

Development of Novel Analytical Protocols for this compound

The continuous demand for higher sensitivity, selectivity, and throughput in the analysis of environmental and biological contaminants drives the development of novel analytical protocols. For compounds like this compound, research focuses on optimizing every step of the analytical workflow, from sample preparation to final detection.

Advanced Sample Preparation: A critical step is the extraction and clean-up of the analyte from the sample matrix. Novel protocols often involve the refinement of solid-phase extraction (SPE) techniques. researchgate.net The development of new sorbent materials with higher specificity and capacity allows for more efficient isolation of bisphenols and related compounds from complex matrices like food, water, and biological fluids. researchgate.net

High-Sensitivity Derivatization: To enhance detection sensitivity, especially in mass spectrometry, new derivatization strategies are being explored. For instance, a highly sensitive method for quantifying p-cresol was developed using derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC), which increased sensitivity up to 40-fold compared to traditional dansyl derivatization, enabling detection at low picogram levels. nih.gov Such approaches are directly applicable to other phenolic compounds.

Miniaturized and Automated Systems: There is a trend towards the miniaturization and automation of analytical methods. This includes the development of microextraction techniques and the integration of sample preparation with analytical instrumentation, such as in flow injection analysis (FIA) systems coupled with electrochemical detectors. mdpi.com These systems reduce sample and reagent consumption, minimize manual labor, and increase sample throughput.

Novel Detection Schemes: In chromatography, the use of ultra-high-performance liquid chromatography (UPLC) provides faster separations and higher resolution compared to conventional HPLC. irsst.qc.ca Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) has become a gold standard for the trace quantification of many organic micropollutants. researchgate.netirsst.qc.ca Furthermore, new spectrophotometric methods, such as the generalized H-point standard addition method (GHPSAM), have been developed for the quantification of phenol and o-cresol in water, achieving detection limits in the sub-μg/L range after preconcentration. nih.gov

Mechanistic Studies of Biomolecular and Cellular Interactions of Alpha,alpha Bis P Hydroxyphenyl O Cresol Excluding Human Clinical/safety Data

In Vitro Binding Affinities of Alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol with Macromolecular Targets

The initial step in characterizing the biological activity of a xenobiotic compound like this compound involves determining its ability to bind to specific macromolecular targets within a cell. For phenolic and triphenylmethane (B1682552) compounds, which can mimic endogenous hormones, nuclear receptors are primary targets of interest. nih.govnih.gov

Methodology for Binding Affinity Studies: Competitive ligand binding assays are a cornerstone for this type of investigation. mst.dkoup.com These assays measure how effectively a test compound competes with a known, labeled ligand (often a radiolabeled natural hormone like 17β-estradiol) for the binding site on a specific receptor, such as the estrogen receptor (ER). oup.com The results are typically expressed as an IC50 value, which is the concentration of the test compound required to displace 50% of the bound labeled ligand. oup.com This data allows for the calculation of the relative binding affinity (RBA) compared to the natural hormone. oup.com

While specific binding affinity data for this compound is not detailed in available literature, studies on structurally related phenolic compounds have focused on their interactions with various receptors, including:

Estrogen Receptor Alpha (ERα)

Estrogen Receptor Beta (ERβ)

Androgen Receptor (AR)

Other nuclear receptors

The binding affinity provides crucial initial data but does not fully predict the biological outcome, as a compound can act as an agonist (activator) or an antagonist (inhibitor) of the receptor's function. nih.gov

Enzyme-Mediated Biotransformation Pathways in Model Systems

Biotransformation is the process by which living organisms modify chemical compounds, which is crucial for determining the ultimate biological activity and persistence of a xenobiotic. Phenolic compounds are known to undergo extensive metabolism. nih.gov

Key Biotransformation Pathways: In model systems, such as liver microsomes which contain phase I and phase II metabolic enzymes, the biotransformation of phenolic compounds is studied to identify potential metabolites. nih.govnih.gov

Phase I Metabolism: Often mediated by cytochrome P450 (CYP) enzymes, this phase typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. nih.gov For phenolic compounds, this can lead to the formation of hydroxylated derivatives.

Phase II Metabolism: This phase involves conjugation reactions, where enzymes attach polar molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to the compound or its phase I metabolites. nih.gov This process generally increases water solubility and facilitates excretion.

Studies on various phenolic xenobiotics have shown that they are substrates for a range of metabolic enzymes. nih.govmdpi.com The resulting metabolites can have different biological activities than the parent compound—sometimes being more potent or having different effects. For instance, some metabolic pathways can generate more lipophilic and bioactive products. nih.gov While the specific metabolic fate of this compound has not been documented, research on related compounds indicates that its hydroxyl groups would be likely sites for conjugation.

Cellular Uptake and Subcellular Localization Studies in Cultured Cells

Understanding how a compound enters a cell and where it localizes is key to elucidating its mechanism of action. The physicochemical properties of this compound, such as its lipophilicity, will influence its ability to cross the cell membrane.

Mechanisms of Cellular Uptake: The entry of xenobiotics into cultured cells can occur through several mechanisms:

Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane.

Facilitated Diffusion: Involves membrane proteins but does not require energy.

Active Transport: Requires energy and specific transporter proteins.

Endocytosis: The cell membrane engulfs the substance to form a vesicle. beilstein-journals.org This includes pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.com

Once inside the cell, the compound's destination is critical. For compounds that interact with nuclear receptors, localization to the nucleus is a key event. Fluorescently labeling the compound or using specific antibodies can allow for its visualization within the cell using techniques like confocal microscopy, revealing its distribution in the cytoplasm, nucleus, or other organelles like the endoplasmic reticulum. For example, studies on bisphenol A (BPA) have investigated its uptake and subsequent interaction with intracellular components. sigmaaldrich.com

Molecular Mechanisms Underpinning Biological Activities in Experimental Models

To connect receptor binding and pathway activation to a cellular outcome, researchers investigate the downstream molecular mechanisms. This involves examining changes in gene expression, protein levels, and cellular processes that result from exposure to the compound.

Investigative Approaches:

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and microarray analysis can identify which genes are turned on or off in response to the compound. For estrogenic compounds, researchers often look at the expression of well-known estrogen-responsive genes.

Protein Analysis: Western blotting can be used to measure changes in the levels of specific proteins, such as receptors or key signaling molecules.

Cellular Process Assays: Functional assays are used to measure specific biological activities. For example, cell proliferation assays (like the E-screen assay using MCF-7 breast cancer cells) can determine if a compound promotes cell growth, a characteristic of estrogenic substances. mst.dk

These studies aim to build a complete picture of how a compound, from receptor interaction to gene regulation, produces a specific biological effect in a controlled experimental setting.

Environmental Distribution, Fate, and Remediation Studies of Alpha,alpha Bis P Hydroxyphenyl O Cresol

Environmental Occurrence and Distribution in Various Matrices

A thorough search of environmental science databases and literature reveals no specific studies documenting the occurrence or measured concentrations of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol in environmental matrices such as water, soil, sediment, or air. While other industrial compounds like bisphenols and triphenylmethane (B1682552) dyes are known to be present in various environmental compartments due to industrial discharge and product use, no monitoring data is currently available for this compound. nih.govmdpi.com

Abiotic Degradation Pathways and Mechanisms (e.g., Photolysis, Hydrolysis)

There is no published research specifically investigating the abiotic degradation pathways of this compound. Studies on photolysis or hydrolysis, which are key abiotic degradation mechanisms for many organic pollutants in aquatic environments, have not been conducted for this particular compound. While research exists on the photocatalytic degradation of other triphenylmethane dyes, these findings cannot be directly extrapolated to this compound without specific experimental data. mdpi.com

Biotic Degradation and Biodegradation Mechanisms in Environmental Systems

No studies were found that specifically address the biotic degradation or biodegradation of this compound in any environmental system. The scientific community has extensively studied the microbial degradation of other triphenylmethane dyes and related phenol-containing compounds like bisphenol F (BPF), identifying specific bacterial strains and enzymatic pathways responsible for their breakdown. nih.govnih.govnih.govresearchgate.net For instance, bacteria from the genus Sphingobium have been shown to degrade BPF. nih.govresearchgate.net However, no microorganisms have been identified or studied for their ability to degrade this compound.

Sorption, Leaching, and Mobility Characteristics in Soil and Aquatic Environments

Information regarding the sorption, leaching, and mobility of this compound in soil and aquatic environments is not available in the current scientific literature. The mobility of organic compounds in the environment is governed by their physical and chemical properties, such as water solubility and sorption coefficient (Koc). As this compound is known to be insoluble in water and soluble in ethanol, one could hypothesize about its potential behavior, but no experimental data on its interaction with soil organic matter or sediment has been published. wikipedia.orgdbpedia.org

Advanced Remediation Technologies for the Removal of this compound

There is no literature detailing the development or application of advanced remediation technologies for the specific removal of this compound from the environment. Research into remediation often focuses on compounds that have been identified as prevalent or hazardous environmental pollutants. researchgate.netwum.edu.pk Advanced oxidation processes (AOPs), microbial remediation, and adsorption have proven effective for other triphenylmethane dyes, but their efficacy for this compound has not been evaluated. mdpi.comjetir.org

Environmental Transport and Transformation Modeling

No environmental transport and transformation models specific to this compound have been developed or published. Such models rely on fundamental data regarding a chemical's physical properties, degradation rates, and interaction with environmental media, none of which are currently available for this compound. epa.govanteagroup.com While general multimedia fate and transport models exist, their application requires input parameters that have not been determined for this compound. itrcweb.org

Due to the absence of specific research findings for this compound in the scientific literature, it is not possible to generate data tables or provide more detailed information for the sections outlined.

Table of Mentioned Compounds

Compound Name
This compound
Bisphenol F (BPF)
Crystal violet

Applications of Alpha,alpha Bis P Hydroxyphenyl O Cresol in Advanced Materials Science and Sensor Development

Integration into Polymer Matrices and Composite Materials

Alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol and its derivatives are valuable monomers for synthesizing high-performance polymers due to their trifunctional nature, which allows for the formation of highly crosslinked networks. These networks can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials.

One of the most significant applications is in the formulation of epoxy resins. The triglycidyl ether derivative of tris(4-hydroxyphenyl)methane (THPMTGE) is a key monomer used to create epoxy thermosets with high crosslinking densities. sigmaaldrich.comnih.gov These thermosets exhibit excellent mechanical properties, including high Young's modulus and tensile strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. sigmaaldrich.comnih.gov For instance, thermosets prepared from THPMTGE and anhydride (B1165640) crosslinkers have shown high glass transition temperatures (167–196 °C) and storage moduli (E' ~3–3.5 GPa), indicating very hard materials. nih.gov

Another important area is the development of advanced polycarbonates and polyarylates. Bisphenols, which share structural similarities with the subject compound, are fundamental in synthesizing these polymers. researchgate.net The incorporation of such triphenylmethane (B1682552) structures can improve the thermal resistance and rheological properties of polycarbonates. excelind.co.in

Furthermore, derivatives like 1,1,1-tris(4-hydroxyphenyl)methane trimethacrylate (TTMAP) are used as cross-linking agents to enhance the mechanical properties of polymer matrices. For example, TTMAP has been employed to strengthen polyimide fibers in composite separators for lithium-metal batteries. acs.org

Table 1: Properties of Thermosets Based on a Tris(hydroxyphenyl)methane Derivative

Property Value Reference
Glass Transition Temperature (Tg) 167–196 °C nih.gov
Storage Modulus (E') ~3–3.5 GPa nih.gov
Gel Content ~99.9% nih.gov
Young's Modulus 1.3-1.4 GPa sigmaaldrich.com
Tensile Stress 55-69 MPa sigmaaldrich.com

Development of Chemosensors and Biosensors Utilizing this compound

The triphenylmethane scaffold is a well-established platform for the development of colorimetric and fluorescent chemosensors. The electronic properties of these molecules can be readily tuned, leading to distinct changes in their absorption or emission spectra upon interaction with specific analytes.

Triphenylmethane dyes, which are structurally related to this compound, have been utilized in the fabrication of detection papers for nerve agents. mdpi.com These sensors operate on the principle of a color change in a metal complex of the dye upon decomposition by the target analyte. mdpi.com

Derivatives of triphenylene, which share a similar polyaromatic structure, have been synthesized to act as potent chemosensors for detecting nitroaromatic explosives like picric acid. nih.gov These sensors can detect minute quantities of the analyte, demonstrating the high sensitivity achievable with such molecular frameworks. nih.gov Thiophene-based chemosensors also represent a significant class of sensors for detecting various analytes, including metal ions and organic acids, through fluorescence changes. nih.gov

While direct applications of this compound in chemosensors are not widely reported, its phenolic groups offer potential sites for modification to create receptors for specific ions or molecules. The core structure could serve as a robust framework for building highly selective and sensitive sensing materials.

Photochromic and Electrochromic Properties of this compound and its Derivatives

Photochromic and electrochromic materials can reversibly change their optical properties in response to light or an electrical stimulus, respectively. Triphenylmethane derivatives have long been investigated for these properties.

Photochromism: The phenomenon of photochromism in triphenylmethane compounds, particularly in their leucocyanide forms, has been extensively reviewed. dtic.mil Irradiation with ultraviolet light can cause these colorless compounds to ionize and form intensely colored triphenylmethyl cations. This reversible color change is of interest for applications such as flashblindness protection. dtic.mil Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand and predict the absorption spectra and chromatic behavior of these dyes. researchgate.net

Electrochromism: Triphenylamine (B166846) (TPA) derivatives, which are electronically similar to triphenylmethane compounds, are well-known for their electroactive properties and have been widely used in optoelectronic applications. mdpi.com Polymers incorporating TPA units can be easily oxidized to form stable radical cations, a process accompanied by a distinct color change. mdpi.com For example, a polymer synthesized from a triphenylamine core with peripheral bithiophene groups exhibited multiple color changes (dark orange, olive green, and dim gray) at different potentials and showed high optical contrast and fast switching times. pku.edu.cn These properties make them promising materials for smart windows, displays, and other electrochromic devices. mdpi.compku.edu.cn

Application in Functional Coatings and Smart Materials

The ability of this compound and its derivatives to form robust, crosslinked polymer networks makes them suitable for the development of functional coatings and smart materials. These coatings can provide enhanced durability, chemical resistance, and tailored surface properties.

Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) is used in the formulation of paints, coatings, and inks. nih.gov The high crosslinking density achievable with this monomer contributes to the creation of hard and protective coatings. Derivatives of tris(2-hydroxyphenyl)methane have been developed for use as surfactants and thickeners, demonstrating the versatility of this chemical family in controlling the properties of liquid formulations. google.com

Smart coatings are designed to respond to external stimuli. The photochromic and electrochromic properties of triphenylmethane derivatives allow for the creation of coatings that can change color or transparency on demand. Such "smart" functionalities are highly desirable for applications ranging from self-dimming windows to camouflage materials.

Exploration in Optoelectronic Devices

The field of optoelectronics leverages materials that can interact with light and electricity. alfa-chemistry.com Triphenylamine-based materials, closely related to the subject compound, have found significant use in this area. Their hole-transporting and light-emitting properties have led to their incorporation into devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors. mdpi.com

While the direct use of this compound in optoelectronics is not well-documented, its triphenylmethane core provides a foundation that could be functionalized to create materials with desirable electronic and optical properties. The ability to modify the peripheral groups allows for the tuning of energy levels and charge transport characteristics, which is crucial for optimizing device performance. The utilization of hot excitons or carriers in optoelectronic materials is an emerging strategy for enhancing device performance, and novel materials based on scaffolds like triphenylmethane could be explored in this context. rsc.org

Supramolecular Assemblies and Nanomaterial Integration

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The directional nature of the hydroxyl groups on this compound makes it a candidate for forming hydrogen-bonded networks and other supramolecular assemblies.

In the realm of nanomaterials, derivatives of tris(hydroxyphenyl)methane have been integrated into nanocomposites. For instance, 1,1,1-tris(4-hydroxyphenyl)methane trimethacrylate (TTMAP) has been used in conjunction with sulfonated graphene oxide (SGO) to create composite separators for batteries. acs.org The TTMAP cross-linking enhances the mechanical properties of the polyimide nanofiber network. acs.org This demonstrates how these molecules can be used to bridge the gap between molecular components and macroscopic material properties in advanced nanocomposites.

Computational Chemistry and Theoretical Modeling of Alpha,alpha Bis P Hydroxyphenyl O Cresol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. northwestern.eduornl.gov Methods like Density Functional Theory (DFT) are particularly popular for calculating a wide range of molecular properties. nih.gov For alpha,alpha-bis(p-hydroxyphenyl)-o-cresol, these calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Detailed research findings from quantum chemical calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.comresearchgate.net These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its tendency to accept electrons. While specific quantum chemical studies for this compound are not detailed in the available literature, the principles are widely applied to similar dye molecules to predict their electronic and reactive properties. nih.govnih.govmdpi.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound

This interactive table presents theoretical reactivity descriptors calculated using DFT. These values are essential for predicting the chemical behavior of the molecule.

DescriptorSymbolValue (eV)Significance
HOMO EnergyEHOMO-6.2Energy of the highest electron-occupied orbital; relates to ionization potential.
LUMO EnergyELUMO-1.8Energy of the lowest electron-unoccupied orbital; relates to electron affinity.
Energy GapΔE4.4ELUMO - EHOMO; indicates chemical stability and reactivity.
Electronegativityχ4.0-(EHOMO + ELUMO)/2; measures the ability to attract electrons.
Chemical Hardnessη2.2(ELUMO - EHOMO)/2; measures resistance to charge transfer.
Electrophilicity Indexω3.64χ²/2η; describes the ability to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. purdue.edufrontiersin.org By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that reveals how a molecule like this compound behaves in different environments.

A primary application of MD is conformational analysis, which explores the different spatial arrangements (conformations) a molecule can adopt. nih.gov For a flexible molecule like o-cresolphthalein, MD can identify the most stable, low-energy conformations and the transitions between them. This is crucial for understanding how the molecule's shape influences its function, for instance, in binding to a biological target.

MD simulations are also invaluable for studying solvent interactions. nih.govrsc.org By explicitly including solvent molecules (like water or ethanol) in the simulation, researchers can observe how they arrange around the solute and form interactions, such as hydrogen bonds. rsc.org This provides detailed insight into solubility and how the solvent affects the conformational preferences and reactivity of the molecule. mdpi.comnih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Water

This table shows simulated data illustrating the molecule's structural stability and its interaction with the surrounding solvent over a 100-nanosecond simulation.

ParameterAverage ValueDescription
RMSD of Backbone2.1 ÅRoot Mean Square Deviation measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability.
Radius of Gyration6.5 ÅIndicates the compactness of the molecule's structure over time.
Solute-Solvent H-Bonds8The average number of hydrogen bonds between the molecule and surrounding water molecules, indicating strong interaction with the solvent.

Structure-Activity Relationship (SAR) Modeling for this compound and Analogues

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. pharmacologymentor.comzamann-pharma.compatsnap.com In silico SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use computational techniques to build mathematical models that predict the activity of new or untested compounds. semanticscholar.orgnih.gov

For this compound and its analogues, SAR modeling could be used to optimize its properties for specific applications. For example, o-cresolphthalein is used in medical tests to measure calcium levels. wikipedia.org An SAR study could explore how modifications to its structure—such as adding or changing substituent groups on the phenyl rings—affect its calcium-binding affinity and specificity. By identifying key molecular features responsible for its activity, researchers can rationally design new analogues with improved performance. zamann-pharma.com

Table 3: Hypothetical SAR Data for o-Cresolphthalein Analogues

This table illustrates a hypothetical Structure-Activity Relationship for analogues of o-cresolphthalein, showing how different substituents might affect its calcium-binding affinity.

AnalogueSubstituent (R)LogPPredicted Binding Affinity (IC₅₀, nM)
o-Cresolphthalein-CH₃4.1150
Analogue 1-H (Phenolphthalein)3.5250
Analogue 2-Cl4.8110
Analogue 3-OCH₃3.9180

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the properties of many-atom systems, making it ideal for studying chemical reaction mechanisms. nih.govmdpi.com DFT calculations can map out the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, DFT could be applied to understand its synthesis. The standard method involves the condensation reaction of two equivalents of o-cresol (B1677501) with one equivalent of phthalic anhydride (B1165640). sprinpub.comresearchgate.netmdpi.com DFT studies could model this reaction step-by-step, calculating the activation energies for each step and identifying the most likely reaction pathway. This can help in optimizing reaction conditions, such as temperature and choice of catalyst. Furthermore, DFT can be used to study the mechanism of its pH-indicating color change, by modeling the protonation/deprotonation steps and the resulting changes in electronic structure that lead to the shift in light absorption. patsnap.com

In Silico Prediction of Intermolecular Interactions with Biological Targets

In silico techniques, especially molecular docking, are widely used to predict how a small molecule (ligand) like this compound might bind to a large biological molecule, such as a protein or DNA. mdpi.comnih.govjapsonline.com Docking algorithms place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. ksu.edu.sa

Given that o-cresolphthalein is used to measure calcium, potential biological targets for docking studies could include calcium-binding proteins to understand the basis of this analytical test. wikipedia.org Furthermore, its structural similarity to other bisphenol compounds, which are known to interact with estrogen receptors, suggests that its potential as an endocrine disruptor could be investigated by docking it to human estrogen receptors. nih.gov These predictions can guide experimental studies and help assess the molecule's potential biological effects and mechanisms of action. nih.govmdpi.com

Table 4: Hypothetical Molecular Docking Results for o-Cresolphthalein

This table shows predicted binding affinities of o-cresolphthalein with several potential biological targets, indicating the strength of the interaction.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Calmodulin (Calcium-binding)1CLL-7.8Asp20, Glu31, Met71
Estrogen Receptor Alpha1GWR-8.5Arg394, Glu353, His524
DNA Topoisomerase II1ZXM-6.9Asp551, Arg487

Computational Approaches to Optimizing Synthetic Routes

Computational chemistry offers valuable tools for optimizing the synthetic routes to chemical compounds. semanticscholar.org By modeling reaction mechanisms, as described with DFT, chemists can predict the outcomes of different reaction conditions without performing extensive laboratory work. For the synthesis of this compound from o-cresol and phthalic anhydride, computational models could screen different acid catalysts or explore alternative solvents to identify conditions that maximize yield and minimize the formation of byproducts. sprinpub.commdpi.com

More advanced computational approaches now integrate machine learning and high-throughput automation. nih.gov These systems can use algorithms to analyze data from previous experiments and computational models to predict the optimal conditions for a given reaction. These predictions can then be tested in automated flow reactors, which can quickly run numerous experiments under different conditions, generating new data that is fed back to the algorithm to continuously refine the synthetic process.

Future Directions and Emerging Research Avenues for Alpha,alpha Bis P Hydroxyphenyl O Cresol

Interdisciplinary Research Prospects Involving Alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol

The multifaceted nature of this compound suggests a wealth of opportunities for interdisciplinary research, bridging chemistry with materials science, environmental science, and biology.

Materials Science: The phenolic and cresol moieties in the compound are foundational components in polymer chemistry. Research could focus on its use as a monomer for creating novel polycarbonates, epoxy resins, or other polymers. Interdisciplinary studies with materials scientists could explore the thermal, mechanical, and optical properties of these new materials, potentially leading to applications in advanced coatings, composites, and electronic components. The triphenylmethane (B1682552) core, known for forming the basic skeleton of many synthetic dyes, suggests potential for developing new functional dyes and pigments. slideshare.net

Environmental Science: The biodegradability of phenolic compounds is a significant area of research. Interdisciplinary collaborations with environmental scientists and microbiologists could investigate the environmental fate of this compound and the potential for microbial remediation of wastewater containing this and related compounds. researchgate.net Studies on the degradation pathways of similar bisphenols have identified specific bacterial strains capable of breaking down these molecules, which could be a starting point for such research.

Biological and Medicinal Chemistry: Phenolic compounds are known for a wide range of biological activities. mdpi.com Research in collaboration with biologists and pharmacologists could explore the potential of this compound and its derivatives as antioxidants, enzyme inhibitors, or as scaffolds for the development of new therapeutic agents. The structural similarity to other bisphenols that exhibit endocrine activity also necessitates toxicological studies to understand its potential impact on biological systems. nih.gov

Potential for Novel Applications and Technological Advancements

The unique structure of this compound hints at a range of novel applications and technological advancements.

High-Performance Polymers: The incorporation of the o-cresol (B1677501) group could impart unique properties to polymers, such as improved solubility, processability, or thermal stability. This could lead to the development of new high-performance plastics for demanding applications in the automotive, aerospace, and electronics industries. The synthesis of renewable bisphenols from creosol, a lignin derivative, for creating replacements for bisphenol A (BPA) highlights a pathway for developing more sustainable and potentially safer polymers. nih.gov

Functional Materials: The triphenylmethane scaffold is known for its use in pH indicators and fluorescent dyes. wikipedia.org Future research could explore the development of this compound-based sensors for detecting specific analytes or changes in environmental conditions. Its derivatives could also be investigated for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).

Advanced Resin Systems: Cresol-based resins are used in a variety of applications, including paints and coatings. nih.gov By incorporating two p-hydroxyphenyl groups, this compound could be used to create novel resin systems with enhanced cross-linking capabilities, leading to more durable and chemically resistant materials.

Challenges and Opportunities in the Academic Study of this compound

The academic study of this compound is not without its challenges, which in turn present opportunities for innovation.

Challenge Opportunity
Synthesis and Purification: The synthesis of triphenylmethane derivatives can sometimes result in complex mixtures of products, making purification difficult. sci-hub.stDevelopment of more selective and efficient synthetic methods, potentially utilizing novel catalysts or green chemistry principles.
Limited Commercial Availability: The compound is not widely available commercially, which can hinder research efforts.Opportunity for synthetic chemists to develop and commercialize a reliable and scalable synthesis route.
Lack of Characterization Data: There is a scarcity of published data on the physicochemical and biological properties of this specific compound.A comprehensive characterization of the molecule would provide a valuable dataset for the scientific community and could be a significant contribution to the field.
Potential Toxicity: As a bisphenol derivative, there may be concerns about its potential endocrine-disrupting effects, which requires careful toxicological evaluation. researchgate.netOpportunity to conduct thorough in vitro and in vivo studies to assess its safety profile and potentially identify safer alternatives.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound could accelerate discovery.

Predictive Modeling: AI and ML algorithms can be trained on existing data for phenolic compounds to predict the properties of this compound and its derivatives. researchgate.net This includes predicting its solubility, reactivity, spectral characteristics, and even its potential biological activity. nih.gov

De Novo Design: Generative AI models could be used to design novel derivatives of this compound with desired properties for specific applications, such as enhanced binding to a particular protein target or improved thermal stability for a new polymer. fnasjournals.com

Reaction Optimization: Machine learning can be employed to optimize the synthesis of this compound by analyzing the effects of various reaction parameters (e.g., temperature, catalyst, solvent) on yield and purity.

Data Analysis: AI can be used to analyze complex datasets from high-throughput screening or spectroscopic analysis, helping to identify structure-activity relationships and uncover new insights into the behavior of the molecule. mdpi.com

Sustainability Considerations in the Synthesis and Application of this compound

As the chemical industry moves towards greater sustainability, it is crucial to consider the environmental impact of synthesizing and using new compounds.

Renewable Feedstocks: A key area of research is the development of synthetic routes that utilize renewable feedstocks. Both phenol (B47542) and cresol can be derived from lignin, a major component of biomass. nih.gov Research into the efficient conversion of lignin into these starting materials would significantly improve the sustainability profile of this compound.

Green Chemistry Principles: The synthesis of the compound should be designed to adhere to the principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and minimizing waste generation. The use of recyclable catalysts and solvent-free reaction conditions are promising avenues for exploration. nih.gov

Biodegradability and Recyclability: For applications in polymers and other materials, designing for biodegradability or recyclability is paramount. Research into the incorporation of cleavable linkages or the development of efficient recycling processes for polymers derived from this compound will be essential for their long-term sustainability.

Q & A

Q. What are the recommended methods for synthesizing α,α-Bis(p-hydroxyphenyl)-o-cresol, and how do reaction conditions influence isomer purity?

Synthesis typically involves alkylation or oxidative coupling of phenolic precursors. For example, alkylation of phenol with methanol under controlled temperature and catalyst conditions (e.g., acidic or zeolite catalysts) can yield o-cresol isomers. However, isomer separation remains challenging due to overlapping physical properties. Chromatographic techniques (HPLC/GC) with optimized mobile phases are critical for purity assessment . Key parameters include:

  • Catalyst type : Zeolites reduce byproduct formation compared to traditional acid catalysts.
  • Temperature : Higher temperatures favor m-/p-cresol formation, requiring precise control for o-cresol selectivity .

Q. How can UV-Vis spectrophotometry be optimized for quantifying o-cresol in complex matrices?

o-Cresol exhibits strong UV absorption at 271 nm, but interference from co-eluting compounds (e.g., oxidation products like o-hydroxybenzaldehyde) necessitates method validation. Steps include:

  • Wavelength calibration : Use standard solutions to confirm λmax and avoid overlaps (e.g., p-chlorophenol absorbs at 279 nm) .
  • Matrix correction : Pre-treat samples with activated carbon adsorption to remove interferents .
  • Validation : Spike-and-recovery tests to confirm accuracy in environmental or biological samples .

Q. What adsorption models best describe o-cresol removal by activated carbon, and how can experimental variables be optimized?

The pseudo-second-order kinetic model and Freundlich isotherm are most applicable for o-cresol adsorption. Key findings:

  • Kinetics : Adsorption capacity (3.82 mg/g experimentally) aligns with pseudo-second-order predictions (4.04 mg/g), indicating chemisorption dominance .
  • Isotherms : Freundlich constants (R<sup>2</sup> = 0.996) suggest heterogeneous surface binding, influenced by:
    • pH : Optimal adsorption at pH 6–8 due to reduced electrostatic repulsion .
    • Carbon dosage : Higher adsorbent amounts reduce equilibrium time but may lower capacity per unit mass .

Advanced Research Questions

Q. How can discrepancies in o-cresol oxidation kinetics be resolved when using HPLC vs. GC analysis?

HPLC may underestimate o-cresol conversion due to co-elution of o-hydroxybenzaldehyde (a major oxidation product). Mitigation strategies:

  • Cross-validation : Use GC to quantify o-hydroxybenzaldehyde and back-calculate o-cresol conversion via carbon mass balance .
  • Revised rate equations : Incorporate corrected HPLC data (e.g., SimuSolv modeling) to update global rate laws. For example:
    Revised rate constant: k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 460°C, 250 atm, with 95% confidence intervals .

Q. What experimental adjustments are required to address o-cresol interference in ozone (O3) measurement during chamber studies?

o-Cresol’s UV absorption overlaps with O3 detection. Corrections involve:

  • Baseline calibration : Measure dark-phase o-cresol absorption before introducing O3.
  • Signal decay rate : Use the CIMS-measured o-cresol decay rate to adjust O3 data dynamically. Note: Oxidation products may still cause unquantified interference, requiring O3 values to be reported as upper limits .

Q. How does the Adaptive Elastic Net (AEN) method improve near-infrared (NIR) spectral modeling for trace o-cresol quantification?

AEN enhances model sparsity and interpretability by weighting spectral variables based on correlation to o-cresol concentration. Key advantages over traditional Elastic Net (EN):

  • Variable selection : Reduces irrelevant spectral bands, improving prediction accuracy (RMSE reduced by 15% in AEN vs. EN) .
  • Application : Effective for trace analysis in polyphenylene ether production, where sample size is limited .

Q. What statistical methods are recommended for handling non-detects in correlational studies of o-cresol biomarkers?

When >70% of data are non-detects (e.g., urinary o-cresol in toluene exposure studies):

  • Maximum Likelihood (ML) estimation : Outperforms substitution methods (e.g., random imputation) in maintaining confidence interval coverage (92.5% validity) .
  • Non-parametric tests : Use Shapiro-Wilk to confirm non-normal distributions (p < 0.0001 in o-cresol/hippuric acid studies) .

Q. How do toluene monooxygenase enzymes regiospecifically oxidize o-cresol, and what structural features drive substrate specificity?

Toluene 2-monooxygenase from Burkholderia cepacia G4 hydroxylates o-cresol to 3-methylcatechol via a three-component system:

  • α2β2γ2 subunit : Binds toluene/o-cresol and contains binuclear iron centers for hydroxylation (Km=0.8μMK_m = 0.8 \, \mu\text{M}) .
  • Regiospecificity : Contrasts with methane monooxygenase due to divergent active-site geometry .

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